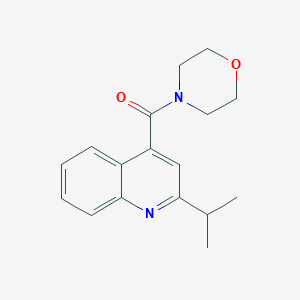![molecular formula C16H18N2O3 B7477649 4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a piperazine derivative that has been synthesized through a specific method.
Wirkmechanismus
DMCM acts as a selective antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are involved in the regulation of various physiological processes, including inhibitory neurotransmission. DMCM binds to the benzodiazepine site of GABA-A receptors and inhibits their function. This results in the inhibition of inhibitory neurotransmission, leading to various physiological effects.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects. In animal studies, DMCM has been shown to induce convulsions and increase locomotor activity. DMCM has also been shown to increase heart rate and blood pressure. Additionally, DMCM has been shown to have anxiogenic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMCM for lab experiments is its selectivity for GABA-A receptors. This allows researchers to study the effects of GABA-A receptor antagonism on various physiological processes without the interference of other receptors. However, one of the limitations of DMCM is its potential toxicity. DMCM has been shown to induce convulsions and other physiological effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMCM. One potential direction is the study of DMCM in the treatment of anxiety disorders. DMCM has been shown to have anxiogenic effects in animal models, and further research could explore its potential as an anti-anxiety medication. Another potential direction is the study of DMCM in the treatment of epilepsy. DMCM has been shown to induce convulsions in animal models, but further research could explore its potential as an anti-convulsant medication. Additionally, further research could explore the potential of DMCM in the study of GABA-A receptor function and regulation.
Synthesemethoden
The synthesis of DMCM involves the reaction of 7,8-dimethyl-4-hydroxy-2H-chromen-2-one with formaldehyde and piperazine. This reaction results in the formation of DMCM, which is a white crystalline powder. The purity of DMCM can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMCM has been studied for its potential applications in various fields of scientific research. One of the primary applications of DMCM is in the study of GABA receptors. DMCM is a selective antagonist of GABA-A receptors, and it has been used to study the effects of GABA-A receptor antagonism on various physiological processes.
Eigenschaften
IUPAC Name |
4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-4-13-12(7-15(20)21-16(13)11(10)2)8-18-6-5-17-14(19)9-18/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOEYAYMARFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methylethanamine](/img/structure/B7477571.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B7477578.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7477592.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7477613.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)

![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)

![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B7477644.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)
